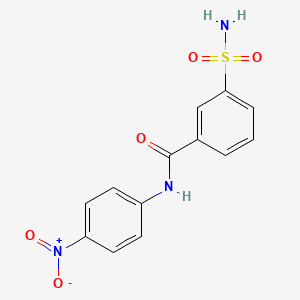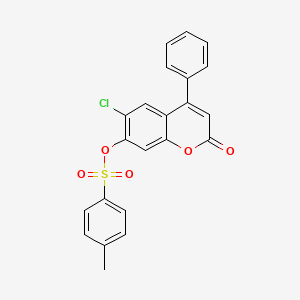
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methylbenzenesulfonate, also known as COPS, is a chemical compound with potential applications in scientific research. This compound is a derivative of the flavone family, which is known for its diverse biological activities. COPS has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in research.
Mécanisme D'action
The mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methylbenzenesulfonate is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation. 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methylbenzenesulfonate has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which is essential for cancer cell growth.
Biochemical and physiological effects:
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methylbenzenesulfonate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α. It has also been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, which are involved in inflammation. In addition, 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methylbenzenesulfonate has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methylbenzenesulfonate has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in high yields with high purity. It has been shown to have anti-inflammatory and anticancer properties, making it a potential candidate for the treatment of inflammatory diseases and cancer. However, there are also limitations to using 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methylbenzenesulfonate in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its biological activity. In addition, its potential toxicity and side effects need to be further studied.
Orientations Futures
There are several future directions for research on 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methylbenzenesulfonate. One direction is to further elucidate its mechanism of action and its biological activity. This can be done through in vitro and in vivo studies. Another direction is to study its potential applications in the treatment of inflammatory diseases and cancer. This can be done through preclinical and clinical studies. In addition, further research is needed to study its potential toxicity and side effects.
Méthodes De Synthèse
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methylbenzenesulfonate can be synthesized using various methods, including the condensation of 6-chloro-4-phenylcoumarin with 4-methylbenzenesulfonyl chloride. This method has been optimized to produce high yields of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methylbenzenesulfonate with high purity. Other methods include the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis.
Applications De Recherche Scientifique
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methylbenzenesulfonate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anti-inflammatory and anticancer properties. In vitro studies have shown that 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methylbenzenesulfonate can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
(6-chloro-2-oxo-4-phenylchromen-7-yl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO5S/c1-14-7-9-16(10-8-14)29(25,26)28-21-13-20-18(11-19(21)23)17(12-22(24)27-20)15-5-3-2-4-6-15/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOZVBOFPGLENK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methylbenzenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5171727.png)
![1-ethyl-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine](/img/structure/B5171734.png)
![3-chloro-6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B5171735.png)
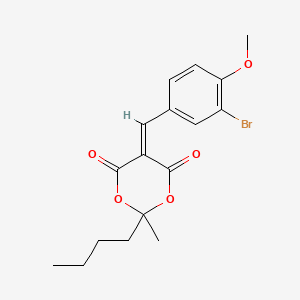
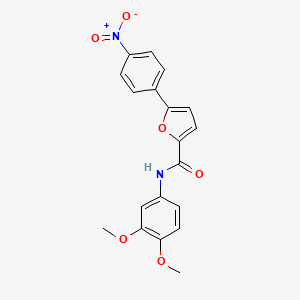
![N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5171756.png)
![2-methyl-4-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenyl)-3-butyn-2-ol](/img/structure/B5171759.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B5171767.png)
![6-bromo-3-chloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5171771.png)
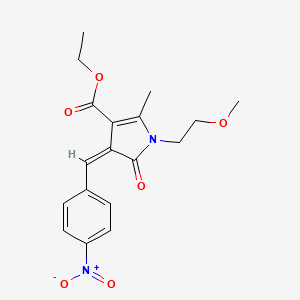
![N-(2-methoxyethyl)-1-(3-methylbutyl)-5-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5171790.png)
![1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5171795.png)
![3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5171796.png)
